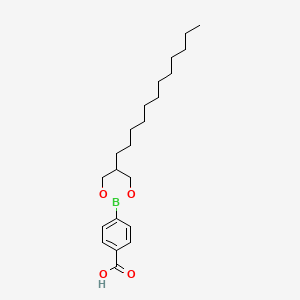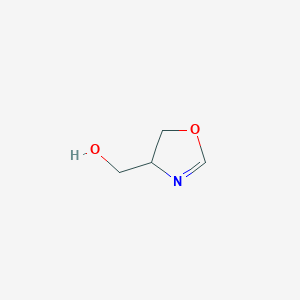
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorocarbonyl group, a fluorophenyl group, and an octyloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)-3-fluorophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and the use of automated systems helps in maintaining the desired reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorocarbonyl)benzoic Acid Methyl Ester: Similar in structure but lacks the fluorophenyl and octyloxy groups.
4-(Chlorocarbonyl)-3-fluorophenyl Benzoate: Similar but does not have the octyloxy group.
Uniqueness
4-(Chlorocarbonyl)-3-fluorophenyl 4-(octyloxy)benzoate is unique due to the presence of both the fluorophenyl and octyloxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
106335-25-5 |
|---|---|
Molecular Formula |
C22H24ClFO4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(4-carbonochloridoyl-3-fluorophenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H24ClFO4/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)22(26)28-18-12-13-19(21(23)25)20(24)15-18/h8-13,15H,2-7,14H2,1H3 |
InChI Key |
GTMAQAKPAKYRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
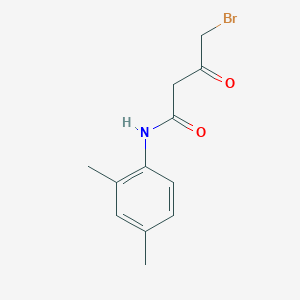
![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
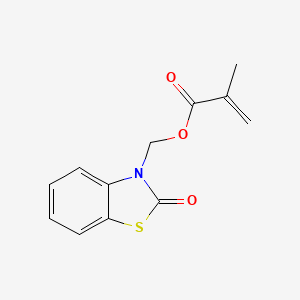
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
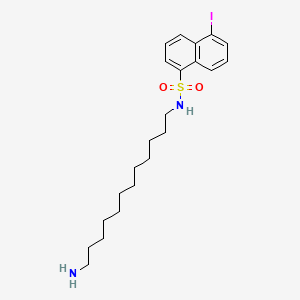
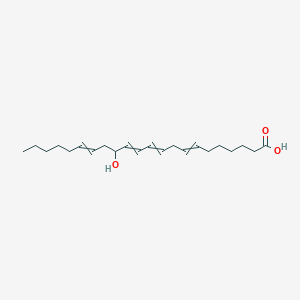
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
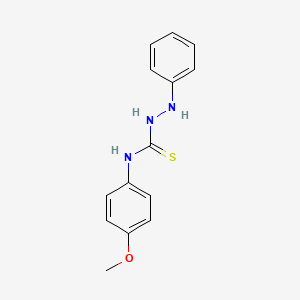
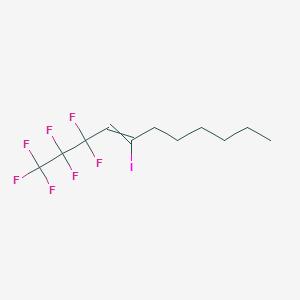
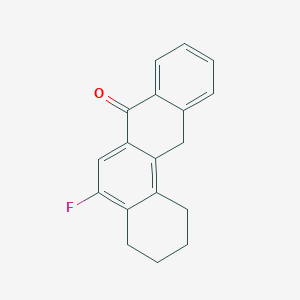
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
